1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Description
Its structure features a pyrazoloquinoline core substituted at position 1 with a 3-chloro-4-methylphenyl group, at position 3 with a 4-fluorophenyl group, and at position 8 with a methoxy group. The chloro and methyl substituents on the phenyl ring at position 1 contribute steric bulk and electron-withdrawing effects, while the 4-fluorophenyl group at position 3 enhances electronic modulation. The methoxy group at position 8 may improve solubility and metabolic stability compared to non-polar substituents .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O/c1-14-3-8-17(11-21(14)25)29-24-19-12-18(30-2)9-10-22(19)27-13-20(24)23(28-29)15-4-6-16(26)7-5-15/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIRGWBXRXYAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in oncology and kinase inhibition. This article delves into the biological activity of this compound, summarizing key research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is , with a molecular weight of approximately 343.79 g/mol. The compound features a complex structure that includes a pyrazoloquinoline core, which is essential for its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazoloquinoline family exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrazoloquinolines can inhibit cancer cell proliferation. For instance, compounds similar to 1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline have shown effectiveness against colon, cervical, and skin cancers by targeting specific kinases involved in tumor growth and survival .
- Kinase Inhibition : The compound has been identified as a potent inhibitor of haspin kinase, a promising target in cancer therapy due to its role in cell division and chromatin remodeling. Inhibiting haspin kinase can lead to reduced tumor growth and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of pyrazoloquinolines is significantly influenced by their structural components. Key findings from SAR studies include:
- Substituent Effects : The presence of halogen substituents (such as chlorine and fluorine) on the phenyl rings enhances the potency of the compound against various cancer cell lines. Specifically, the 3-chloro and 4-fluoro groups are critical for optimal interaction with the target kinases .
- Methoxy Group Contribution : The methoxy group at position 8 of the pyrazoloquinoline scaffold has been shown to improve solubility and bioavailability, which are crucial for therapeutic efficacy .
Case Studies and Research Findings
Several research studies have explored the biological activities of similar compounds:
- Anticancer Efficacy : A study published in Molecules reported that derivatives of pyrazolo[4,3-c]quinolines exhibited significant cytotoxic effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer properties .
- Kinase Inhibition Assays : In vitro assays using ADP-Glo™ kinase assay systems demonstrated that pyrazoloquinolines effectively inhibited haspin kinase activity, leading to decreased phosphorylation of histone H3, a marker for cell proliferation .
- Therapeutic Potential : A review highlighted various quinoline derivatives' potential applications in treating conditions such as cancer and inflammation due to their diverse mechanisms of action .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have highlighted the anticancer properties of pyrazoloquinolines. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cells, demonstrating significant cytotoxic effects through mechanisms that involve apoptosis induction and cell cycle arrest .
- A comparative study indicated that derivatives of pyrazoloquinolines exhibit enhanced activity against cancer cells when compared to traditional chemotherapeutics, suggesting a potential role in combination therapies .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies
Several case studies have documented the efficacy of this compound in laboratory settings:
- A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development as an anticancer agent .
- Another investigation focused on the anti-inflammatory properties revealed that treatment with this compound significantly reduced markers of inflammation in animal models, supporting its therapeutic use in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural differences and similarities between the target compound and related pyrazolo[4,3-c]quinoline derivatives:
Electronic and Physicochemical Properties
- Methoxy vs.
- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound offers milder electron-withdrawing effects compared to chlorophenyl analogs (e.g., 1-(3-chlorophenyl)-3-(4-chlorophenyl) from ), which may modulate receptor binding affinity .
- Steric Effects : The 3-chloro-4-methylphenyl group at position 1 introduces steric hindrance, possibly reducing metabolic degradation compared to smaller substituents like methyl or hydrogen .
Q & A
Q. What are the recommended synthetic routes for this pyrazoloquinoline derivative, and what critical steps ensure high purity?
The synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation : Reacting substituted quinolines with hydrazine derivatives to form the pyrazole ring (e.g., starting from 2,4-dichloroquinoline-3-carbonitrile as a precursor) .
- Substitution Reactions : Introducing aryl groups (e.g., 3-chloro-4-methylphenyl and 4-fluorophenyl) via nucleophilic aromatic substitution or Suzuki coupling.
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product . Key reagents include Pd catalysts for cross-coupling and bases like KOH for deprotonation.
Q. How can spectroscopic methods validate the compound's structure?
- NMR : H and C NMR confirm substituent positions and aromatic proton environments. Methoxy groups appear as singlets near δ 3.8–4.0 ppm, while fluorophenyl protons show splitting patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass matching (<5 ppm error) to the molecular formula. Fragmentation patterns verify the pyrazoloquinoline core .
- X-ray Crystallography : Use SHELX software for structure refinement. ORTEP-3 ( ) generates thermal ellipsoid diagrams to confirm stereochemistry and bond angles .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition : Screen against targets like kinases or γ-secretase using fluorescence-based assays (e.g., FRET for Aβ inhibition, as in ).
- Antimicrobial Testing : Perform MIC assays against gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
Advanced Research Questions
Q. How can conflicting crystallographic data from different batches be resolved?
- Thermal Parameter Analysis : Compare displacement parameters in SHELXL-refined structures to identify disorder (e.g., methoxy group rotation) .
- Twinned Data Refinement : For overlapping diffraction patterns, use TwinRotMat in PLATON to deconvolute contributions .
- Validation Tools : Employ checkCIF to flag geometric outliers (e.g., bond angles >5° from ideal values) .
Q. What strategies optimize stereochemical control during synthesis?
- Chiral Auxiliaries : Use enantiopure amines (e.g., (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine) to induce asymmetry, avoiding racemic mixtures .
- Protecting Groups : Boc-protected intermediates enable selective functionalization. For example, Boc cleavage with TFA/HCl yields pure final products .
- Asymmetric Catalysis : Employ Pd/(R)-BINAP complexes for Suzuki-Miyaura couplings to retain chirality .
Q. How do solvent effects influence reaction kinetics in functionalization steps?
- Polar Protic Solvents (e.g., MeOH): Accelerate SNAr reactions via stabilization of transition states but may reduce solubility of aromatic intermediates.
- Aprotic Solvents (e.g., DMF): Enhance nucleophilicity in cross-couplings but risk side reactions (e.g., Hofmann elimination) .
- Kinetic Studies : Monitor reaction progress via HPLC to optimize solvent choice (e.g., dioxane for Pd-mediated couplings in ).
Q. What methodologies assess metabolic stability in preclinical studies?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS. Use NADPH cofactors to evaluate CYP450-mediated degradation .
- Plasma Stability Tests : Analyze compound integrity in plasma (37°C, 24 hrs) to predict in vivo bioavailability.
- In Vivo PK : Administer to rodents and collect serial blood samples. Non-compartmental analysis calculates AUC and clearance rates .
Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?
- ADME Profiling : Check for poor membrane permeability (e.g., PAMPA assay) or efflux by P-glycoprotein.
- Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
- Dosing Regimen Optimization : Adjust frequency or formulation (e.g., PEGylation) to maintain therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
